[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate
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Overview
Description
L-690330 (hydrate) is a competitive inhibitor of inositol monophosphatase, an enzyme involved in the phosphatidylinositol signaling pathway. This compound has shown significant potential in scientific research due to its ability to inhibit inositol monophosphatase with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-690330 (hydrate) involves the reaction of 4-hydroxyphenoxyethane with diphosphonic acid. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its hydrated form .
Industrial Production Methods
Industrial production of L-690330 (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-690330 (hydrate) primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and phosphonic acid groups. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving L-690330 (hydrate) include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from the reactions of L-690330 (hydrate) depend on the specific reagents and conditions used. For example, hydrolysis reactions may yield inositol monophosphate, while substitution reactions can produce various derivatives depending on the nucleophiles involved .
Scientific Research Applications
L-690330 (hydrate) has a wide range of applications in scientific research:
Mechanism of Action
L-690330 (hydrate) exerts its effects by competitively inhibiting inositol monophosphatase. This inhibition leads to a decrease in the levels of free inositol, which is a crucial component of the phosphatidylinositol signaling pathway. The reduction in free inositol levels affects various cellular processes, including signal transduction and autophagy . The molecular targets of L-690330 (hydrate) include the active site of inositol monophosphatase, where it binds and prevents the enzyme from catalyzing the hydrolysis of inositol monophosphate .
Comparison with Similar Compounds
L-690330 (hydrate) is unique in its high specificity and potency as an inhibitor of inositol monophosphatase. Similar compounds include:
Lithium: While lithium also inhibits inositol monophosphatase, it lacks the specificity and potency of L-690330 (hydrate) and has broader effects on other cellular processes.
L-690,330 (anhydrous): The anhydrous form of L-690330, which has similar inhibitory effects but may differ in solubility and stability.
L-690330 (hydrate) stands out due to its high sensitivity and effectiveness in inhibiting inositol monophosphatase, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H14O9P2 |
---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate |
InChI |
InChI=1S/C8H12O8P2.H2O/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7;/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15);1H2 |
InChI Key |
DKBBMFQPTDFCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O.O |
Origin of Product |
United States |
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